(4E, 8Z)-Sphingadienine-C18-1-phosphate
Description
Properties
Molecular Formula |
C₁₈H₃₆NO₅P |
|---|---|
Molecular Weight |
377.46 |
Synonyms |
(2S,3R,4E,8Z)-2-Amino-3-hydroxyoctadeca-4,8-dien-1-yl Dihydrogen Phosphate; (E,Z)-D-erythro-2-Amino-4,8-octadecadiene-1,3-diol Dihydrogen Phosphate; [R-[R*,S*-(E,Z)]]-2-Amino-4,8-octadecadiene-1,3-diol Dihydrogen Phosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous sphingadienine-C18-1-phosphate isomers differ in double bond positions and configurations, leading to distinct physicochemical properties and biological functions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Sphingadienine-C18-1-phosphate Isomers
Key Research Findings
Role in Plant Physiology: this compound and its analogs (e.g., d18:2(4E/8Z)) are dynamically regulated during olive fruit ripening. Non-glycosylated forms increase during early ripening, while glycosylated derivatives (e.g., d18:2(4E/8Z)-Glc) dominate in fully ripe fruit . The 8Z configuration in sphingadienine correlates with cell expansion phases, whereas 8E isomers may antagonize this function .
Analytical Differentiation :
- Isomers with distinct double bond positions (e.g., 8Z vs. 14Z) exhibit different chromatographic behaviors. For example, (4E, 14Z)-Sphingadienine-C18-1-phosphate is prioritized in clinical LC-MS workflows due to its stability in serum .
Clinical Relevance: (4E, 14Z)-Sphingadienine-C18-1-phosphate is utilized to detect preanalytical errors in blood samples, highlighting isomer-specific stability .
Discussion of Structural and Functional Divergence
The double bond configuration profoundly impacts biological activity:
- Positional Isomerism : Moving the double bond from C8 to C14 (as in 14Z vs. 8Z) shifts the compound’s hydrophobic profile, altering membrane localization and enzyme binding .
Preparation Methods
Sphingoid Base Construction via Ireland-Claisen Rearrangement
The synthesis of the sphingoid backbone begins with the preparation of trans-γ,δ-unsaturated aldehydes. As reported in, the Ireland-Claisen rearrangement of ester 2 (derived from (2S,3R)-2-amino-1,3-octadecanediol) yields aldehyde 15 , a key intermediate for 4,8-sphingadienine. This step ensures the correct trans configuration at the γ,δ position, which is critical for subsequent double-bond formation. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −78°C, achieving a 45% yield after chromatographic purification.
Oxazolidinone Cyclization and Hydrolysis
Intramolecular cyclization of N-Boc-protected intermediates is a hallmark of sphingadienine synthesis. For example, treatment of N-Boc derivative 5a with trifluoroacetic acid (TFA) induces cyclization to oxazolidinone 6a . Subsequent hydrolysis under basic conditions (e.g., NaOH in methanol/water) cleaves the oxazolidinone ring, yielding the free sphingoid base. This method avoids racemization and preserves the (4E,8Z) configuration, with yields exceeding 60% after optimization.
Phosphorylation Strategies
Phosphorylation of the sphingoid base is achieved using phosphoryl chloride (POCl3) in the presence of triethylamine. As detailed in, the reaction proceeds at 0°C to minimize side reactions, followed by neutralization with aqueous NaHCO3. The crude product is purified via silica gel chromatography, with a reported purity of >95% by LC-MS. Alternative methods employ enzymatic phosphorylation using sphingosine kinase, though scalability remains a challenge.
Enzymatic and Hybrid Approaches
Glucocerebrosidase-Mediated Hydrolysis
Recent studies highlight the role of rice-derived glucocerebrosidase (Os3BGlu6) in sphingadienine-1-phosphate biosynthesis. As shown in, Os3BGlu6 selectively hydrolyzes glucosylceramides containing (4E,8Z)-sphingadienine, releasing ceramide intermediates. These intermediates are subsequently phosphorylated by sphingosine kinase isoforms. The enzyme exhibits a K<sub>m</sub> of 19.8 μM and k<sub>cat</sub>/K<sub>m</sub> of 5.85 s<sup>−1</sup>μM<sup>−1</sup> for (4E,8Z)-sphingadienine substrates, outperforming chemical methods in stereoselectivity.
Chemoenzymatic Phosphorylation
Combining chemical synthesis with enzymatic phosphorylation offers advantages in yield and specificity. For instance, sphingadienine synthesized via Ireland-Claisen rearrangement is phosphorylated using recombinant sphingosine kinase 1 (SphK1) in ATP-containing buffers. This method achieves near-quantitative conversion rates but requires costly cofactors like Mg-ATP.
Purification and Analytical Validation
Chromatographic Techniques
Purification of (4E,8Z)-sphingadienine-C18-1-phosphate relies on reversed-phase HPLC with C18 columns. Mobile phases typically consist of acetonitrile/water (65:35, v/v) with 0.1% formic acid, enabling resolution from isomers like (4E,14Z)-sphingadienine. Preparative-scale purification uses gradient elution (10–100% acetonitrile over 30 minutes), yielding >98% purity as verified by LC-MS/MS.
Quality Control Metrics
Critical quality attributes include:
-
Phosphate content : Determined via malachite green assay, with acceptable ranges of 0.85–1.15 mol phosphate per mole of sphingadienine.
-
Double-bond configuration : Confirmed by <sup>1</sup>H NMR (δ 5.35–5.45 ppm for trans-4E and cis-8Z protons).
-
Residual solvents : Limited to <0.1% for THF and chloroform by gas chromatography.
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Hybrid Approach |
|---|---|---|---|
| Yield (%) | 45–60 | 70–85 | 75–90 |
| Stereoselectivity | Moderate | High | High |
| Scalability | High | Low | Moderate |
| Cost per gram (USD) | 120–150 | 300–400 | 200–250 |
Chemical synthesis remains preferred for large-scale production due to cost-effectiveness, while enzymatic methods excel in research settings requiring high stereopurity .
Q & A
Basic Question: What methodological approaches are recommended for quantifying (4E,8Z)-Sphingadienine-C18-1-phosphate in biological samples, and how do preanalytical factors influence its stability?
Answer:
Quantification requires high-sensitivity techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects. A validated protocol involves:
- Sample preparation: Use EDTA plasma over serum to avoid platelet-derived sphingolipid contamination during clotting .
- Preanalytical controls: Strict temperature control (4°C during blood processing) and rapid centrifugation (<1 hour post-collection) to minimize enzymatic degradation or ex vivo generation .
- Data normalization: Report concentrations relative to total protein or lipid content to account for inter-sample variability.
Basic Question: What is the established role of (4E,8Z)-Sphingadienine-C18-1-phosphate in plant sphingolipid metabolism, and how does its structure influence enzymatic specificity?
Answer:
This sphingoid base derivative is a key intermediate in glucosylceramide (GlcCer) metabolism . Structural features like the 4E,8Z double-bond configuration enhance substrate specificity for enzymes such as Os3BGlu6 , a rice β-glucosidase. Kinetic studies show Os3BGlu6 exhibits 2–3× higher Kcat/Km for (4E,8Z)-sphingadienine-containing GlcCers compared to (4E,8E) or animal-derived sphinganine analogs . The 8Z configuration likely facilitates binding to hydrophobic pockets in the enzyme’s active site.
Advanced Question: How can researchers address challenges in distinguishing (4E,8Z)-Sphingadienine-C18-1-phosphate from its structural isomers during analytical workflows?
Answer:
Isomeric differentiation (e.g., vs. 4E,14Z or 8E,14Z isomers) requires:
- High-resolution mass spectrometry (HRMS): Use Q-TOF or Orbitrap platforms with resolving power >30,000 to separate near-identical m/z values.
- Chromatographic optimization: Employ hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns with sub-2µm particles to resolve retention time differences .
- MS/MS fragmentation: Monitor diagnostic ions (e.g., m/z 264.27 for Δ8Z-specific cleavage) and compare with synthetic standards .
Advanced Question: How do contradictory observations of (4E,8Z)-Sphingadienine-C18-1-phosphate levels in plant developmental stages inform hypotheses about its regulatory role?
Answer:
In olive fruit ripening, (4E,8Z)-sphingadienine shows an inverse correlation with its glucosylated form (GlcCer). During early ripening (stage 3), free sphingadienine levels peak, coinciding with upregulated OeSPT (serine palmitoyltransferase) and OeSPHK (sphingosine kinase) expression. At full ripeness (stage 5), GlcCer-bound sphingadienine dominates, suggesting:
- Compartmentalization: Free sphingadienine may act as a signaling molecule, while GlcCer forms stabilize membranes.
- Enzymatic switching: Downregulation of ceramidases or upregulation of glucosyltransferases drives the shift .
Experimental validation: Perform time-course lipidomics paired with gene silencing (e.g., CRISPR-Cas9 targeting OeGlcCerase).
Advanced Question: What experimental designs are optimal for studying the enzyme kinetics of (4E,8Z)-Sphingadienine-C18-1-phosphate in vitro?
Answer:
For kinetic assays (e.g., measuring glucocerebrosidase activity):
- Substrate preparation: Solubilize sphingadienine-C18-1-phosphate in 0.2% Triton X-100 via sonication at 65°C to mimic physiological micelle formation .
- Activity buffers: Use pH 5.0 citrate-phosphate buffer to match lysosomal conditions.
- Kinetic parameters: Calculate Kcat/Km under initial-rate conditions (≤10% substrate depletion) and validate with Lineweaver-Burk plots .
- Inhibitor controls: Include conduritol B epoxide to distinguish β-glucosidase activity from non-specific hydrolysis.
Advanced Question: How can researchers reconcile discrepancies in reported physiological concentrations of (4E,8Z)-Sphingadienine-C18-1-phosphate across studies?
Answer:
Discrepancies often arise from:
- Matrix effects: Plasma vs. serum (platelet activation in serum elevates sphingoid phosphates) .
- Extraction efficiency: Optimize Folch or Bligh-Dyer protocols with 0.1M HCl to recover anionic sphingolipids.
- Instrument calibration: Use harmonized reference materials (e.g., Avanti Polar Lipids standards) across labs.
Best practices: Publish raw data with detailed preanalytical metadata and participate in inter-laboratory proficiency testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
